(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-alpha7,alpha7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol
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Overview
Description
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is a complex organic compound with a unique structure It features a hexahydrophenanthrene core, which is a partially hydrogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol likely involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxymethyl and propan-2-ol groups. Typical synthetic routes may include:
Hydrogenation: Partial hydrogenation of phenanthrene to form hexahydrophenanthrene.
Functional Group Introduction: Introduction of hydroxymethyl and propan-2-ol groups through reactions such as hydroxylation and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Simpler alcohols, hydrocarbons.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biochemical pathways involving hydroxyl and alkyl groups.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, a polycyclic aromatic hydrocarbon.
Hexahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
Other Hydroxymethyl and Propan-2-ol Derivatives: Compounds with similar functional groups.
Uniqueness
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is unique due to its specific combination of a hexahydrophenanthrene core with hydroxymethyl and propan-2-ol groups, which may confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1 |
InChI Key |
FKCPLBHSZGVMNG-ZYJPSCNZSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
Origin of Product |
United States |
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